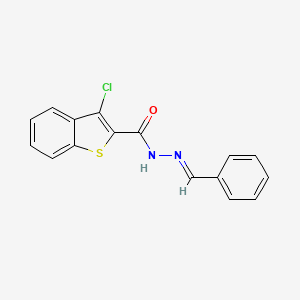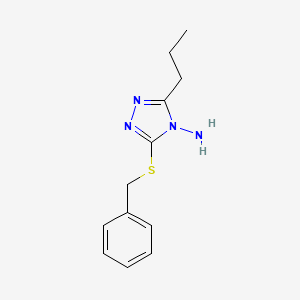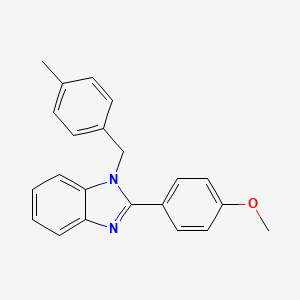
2-(4-甲氧苯基)-1-(4-甲基苄基)-1H-苯并咪唑
描述
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to 2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole, typically involves condensation reactions, utilizing raw materials such as o-phenylenediamine and different benzaldehydes. For example, a related benzimidazole derivative was synthesized through a solid ground method, washed by ethanol, and recrystallized by methanol, demonstrating the versatility of synthesis techniques for these compounds (Cui Ya-r, 2013).
Molecular Structure Analysis
X-ray single-crystal diffraction analysis plays a crucial role in determining the molecular structure of benzimidazole derivatives. The analyzed compound was found to belong to the monoclinic system with specific cell parameters, indicating a structured and stable molecular configuration (Cui Ya-r, 2013). Such analyses are essential for understanding the geometrical arrangement and potential intermolecular interactions.
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, reflecting their reactive nature. For instance, nucleophilic substitution reactions are common, enabling the functionalization and modification of the benzimidazole core to tailor its properties for specific applications (Amanda E. Sparke et al., 2010).
Physical Properties Analysis
The crystal and physical properties of benzimidazole derivatives, including the title compound, are influenced by their molecular structure. Intermolecular hydrogen bonding and other weak interactions contribute to their stability and solubility, which are crucial for their potential applications in various fields (S. Rosepriya et al., 2011).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are characterized by their reactivity towards other chemical species. These properties are influenced by the presence of functional groups, such as methoxy and methyl groups, which can affect the compound's overall reactivity and interaction with biological targets (S. Naveen et al., 2016).
科学研究应用
癌症研究
- 苯并咪唑衍生物,包括与2-(4-甲氧苯基)-1-(4-甲基苄基)-1H-苯并咪唑结构相关的化合物,已因其抗癌特性而受到研究。分子对接研究表明,这些化合物可以抑制表皮生长因子受体 (EGFR),从而有助于潜在的抗癌活性 (Karayel, 2021)。
- 一些苯并咪唑衍生物已显示出作为拓扑异构酶 I 抑制剂的有效性,拓扑异构酶 I 是癌症治疗中的关键靶点。某些取代基(如甲氧苯基)的存在增强了这种抑制作用 (Kim 等人,1996)。
抗菌和抗真菌应用
- 苯并咪唑化合物已因其抗真菌特性而受到测试。研究表明,2-巯基-5-甲氧基-1H-苯并咪唑的衍生物对各种植物病原真菌表现出显着的抑制作用 (Jebur & Ismail, 2019)。
- 在一项专注于铂(II)配合物与苯并咪唑衍生物配体的 DNA 结合研究中,这些化合物表现出具有低毒性的潜在抗癌活性,表明它们在癌症治疗中的效用 (Tarı 等人,2017)。
缓蚀
- 苯并咪唑衍生物,包括与2-(4-甲氧苯基)-1-(4-甲基苄基)-1H-苯并咪唑结构相关的衍生物,已被评估为酸性环境中钢的缓蚀剂。这些化合物表现出有效的抑制作用,使其在工业应用中具有价值 (Yadav 等人,2013)。
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16-7-9-17(10-8-16)15-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJYSOBVFDHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




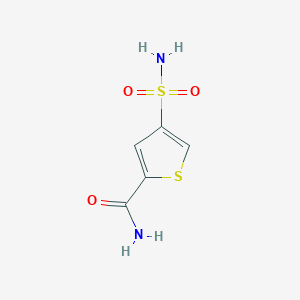
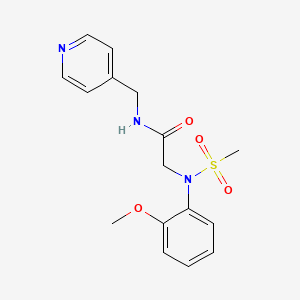
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
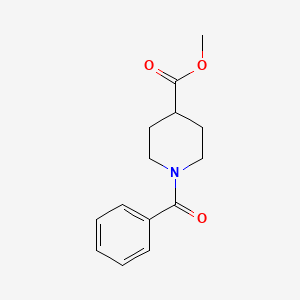
![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)
![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)
